3-methyl-1-phenyl-4-(piperidin-4-yl)-4,5-dihydro-1H-pyrazol-5-one
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Overview
Description
3-methyl-1-phenyl-4-(piperidin-4-yl)-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that belongs to the pyrazole family. Pyrazole derivatives are known for their wide range of physiological and pharmacological activities, making them valuable in various fields such as medicine, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-phenyl-4-(piperidin-4-yl)-4,5-dihydro-1H-pyrazol-5-one can be achieved through a multi-step process. One common method involves the condensation of 1-phenylpyrazole-4-carbaldehyde with piperidine under reflux conditions in methanol . The reaction typically requires heating to 80°C for 2 hours, followed by cooling to room temperature and overnight standing to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-phenyl-4-(piperidin-4-yl)-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole ketones or carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
3-methyl-1-phenyl-4-(piperidin-4-yl)-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-methyl-1-phenyl-4-(piperidin-4-yl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: Another heterocyclic compound with similar structural features and pharmacological activities.
Aromatic hydrazone compounds containing pyrazole: These compounds share the pyrazole core and exhibit similar biological activities.
Uniqueness
3-methyl-1-phenyl-4-(piperidin-4-yl)-4,5-dihydro-1H-pyrazol-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a piperidine moiety enhances its potential as a versatile scaffold for drug development and other applications .
Properties
Molecular Formula |
C15H19N3O |
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Molecular Weight |
257.33 g/mol |
IUPAC Name |
5-methyl-2-phenyl-4-piperidin-4-yl-4H-pyrazol-3-one |
InChI |
InChI=1S/C15H19N3O/c1-11-14(12-7-9-16-10-8-12)15(19)18(17-11)13-5-3-2-4-6-13/h2-6,12,14,16H,7-10H2,1H3 |
InChI Key |
LLBFGMWZMQDUGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1C2CCNCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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